4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiomorpholine moiety, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to introduce the thiomorpholine and oxane rings. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiomorpholine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and thiomorpholine moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-thiomorpholin-4-yl-benzenesulfonamide
- N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide
Uniqueness
4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is unique due to the combination of its thiophene ring, thiomorpholine moiety, and oxane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c1-13-10-14(22-11-13)15(19)17-12-16(2-6-20-7-3-16)18-4-8-21-9-5-18/h10-11H,2-9,12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJSDLRQXBUGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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